Dibehenyldimonium methosulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

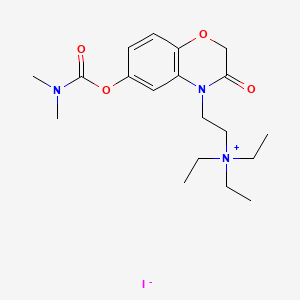

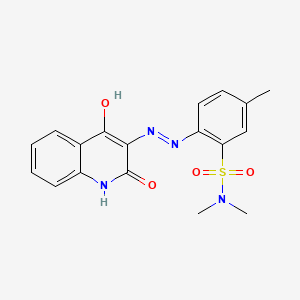

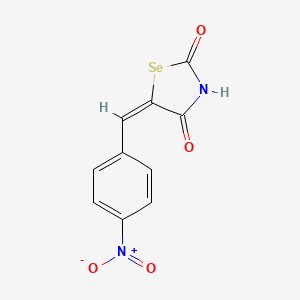

Dibehenyldimonium methosulfate: is a quaternary ammonium compound primarily used in cosmetic and personal care products. It is known for its antistatic, hair conditioning, and emulsifying properties. The compound contains behenyl alcohol (1-docosanol) as the alcoholic component and is a quaternary dimethyl ammonium salt based on fatty amines .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dibehenyldimonium methosulfate is synthesized through the quaternization of behenyl amine with dimethyl sulfate. The reaction typically involves the following steps:

- The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete quaternization.

- The product is then purified through filtration and washing to remove any unreacted starting materials and by-products.

Behenyl amine: is reacted with in the presence of a solvent such as .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Large-scale reactors: to handle the increased volume of reactants.

Automated systems: for precise control of reaction conditions such as temperature, pressure, and mixing.

Continuous purification processes: to ensure high purity and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Dibehenyldimonium methosulfate undergoes various chemical reactions, including:

Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The behenyl alcohol component can undergo oxidation to form corresponding aldehydes or acids.

Common Reagents and Conditions:

Nucleophiles: such as or for substitution reactions.

Oxidizing agents: like or for oxidation reactions.

Reducing agents: such as for reduction reactions.

Major Products:

Substitution Products: Formation of new quaternary ammonium compounds.

Oxidation Products: Behenyl aldehyde or behenic acid.

Reduction Products: Reduced forms of the quaternary ammonium compound.

Applications De Recherche Scientifique

Chemistry: Dibehenyldimonium methosulfate is used as a surfactant and emulsifying agent in various chemical formulations. It helps in the formation of stable emulsions and enhances the solubility of hydrophobic compounds .

Biology: In biological research, it is used to study the effects of quaternary ammonium compounds on cell membranes and their antimicrobial properties.

Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form stable emulsions and enhance the bioavailability of drugs.

Industry: this compound is widely used in the cosmetic industry as a conditioning agent in hair care products. It imparts softness, smoothness, and reduces static in hair .

Mécanisme D'action

Mechanism: The primary mechanism of action of dibehenyldimonium methosulfate involves its interaction with the surface of hair and skin. The quaternary ammonium group binds to the negatively charged sites on the hair and skin, reducing static and providing conditioning effects.

Molecular Targets and Pathways:

Hair: The compound targets the cuticle layer of the hair, forming a protective film that smooths and conditions the hair.

Skin: It interacts with the stratum corneum, enhancing moisture retention and providing a soft feel.

Comparaison Avec Des Composés Similaires

Steardimonium methosulfate: Contains a stearyl (C18) carbon chain and is used for similar conditioning and emulsifying purposes.

Laurdimonium methosulfate: Contains a lauryl (C12) hydrocarbon residue and is also used as a conditioning agent in personal care products.

Uniqueness: Dibehenyldimonium methosulfate is unique due to its longer carbon chain (C22), which provides enhanced conditioning and antistatic properties compared to shorter-chain quaternary ammonium compounds.

Propriétés

Numéro CAS |

89004-51-3 |

|---|---|

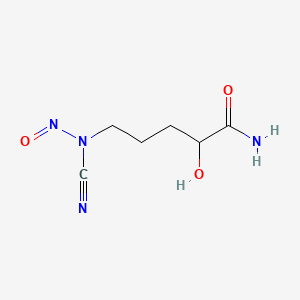

Formule moléculaire |

C46H96N.CH3O4S C47H99NO4S |

Poids moléculaire |

774.4 g/mol |

Nom IUPAC |

di(docosyl)-dimethylazanium;methyl sulfate |

InChI |

InChI=1S/C46H96N.CH4O4S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47(3,4)46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-5-6(2,3)4/h5-46H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |

Clé InChI |

SUJJVADBDGTKJX-UHFFFAOYSA-M |

SMILES canonique |

CCCCCCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCCCCCC.COS(=O)(=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.